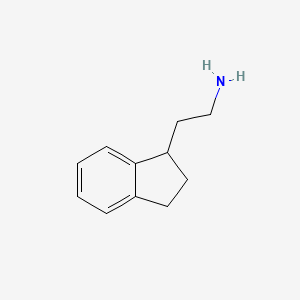

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYVTCAUKHNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine

Diverse Synthetic Routes to the Core 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Scaffold

The synthesis of the this compound framework can be approached through several strategic pathways. These routes often commence from readily available precursors such as 1-indanone (B140024) and involve key carbon-carbon bond-forming reactions to introduce the ethylamine (B1201723) side chain, followed by functional group manipulations.

A plausible and common strategy involves a two-step process starting with the homologation of 1-indanone. This can be achieved by introducing a two-carbon unit at the 1-position. For instance, a Wittig reaction using a phosphonium (B103445) ylide containing a nitrile group (e.g., (cyanomethyl)triphenylphosphonium chloride) with 1-indanone would yield (2,3-dihydro-1H-inden-1-ylidene)acetonitrile. Subsequent reduction of both the double bond and the nitrile group, typically using catalytic hydrogenation (e.g., H₂/Pd/C) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄), would afford the target primary amine.

Alternatively, the Knoevenagel condensation of 1-indanone with malononitrile, followed by reduction and decarboxylation steps, presents another viable route. Another approach is the addition of a protected cyano-containing nucleophile to 1-indanone, followed by reduction of the resulting cyanohydrin and the nitrile group.

Development of Stereoselective and Enantioselective Synthesis Strategies for this compound

The chiral center at the 1-position of the indane ring necessitates the development of stereoselective and enantioselective synthetic methods to obtain enantiomerically pure forms of the compound. Such strategies are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

One effective strategy involves the asymmetric reduction of a prochiral intermediate. For example, if the synthesis proceeds through a 1-(2-oxoethyl)indene intermediate, its asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), could establish the desired stereochemistry at the C1 position. Similarly, the asymmetric reduction of an imine or enamine precursor derived from a ketone intermediate can be a powerful tool. acs.org

Catalytic asymmetric iminium ion cyclization has been used for the synthesis of related 1-aminoindene derivatives, which could potentially be adapted. rsc.org This involves using a chiral Brønsted acid to catalyze the cyclization of an achiral precursor, establishing the stereocenter with high enantioselectivity. rsc.org Furthermore, scandium-catalyzed enantioselective [3+2] annulation of aldimines with alkenes has emerged as a method for producing chiral 1-aminoindanes, showcasing the potential of advanced transition-metal catalysis in this area. nih.gov

Resolution of a racemic mixture is another common approach. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization and liberation of the desired enantiomer.

Investigation of Convergent and Divergent Synthetic Approaches for Derivatives

Both convergent and divergent synthetic strategies can be employed for the generation of derivatives of this compound, offering flexibility in creating a library of analogs.

A convergent synthesis would involve the separate preparation of a functionalized 2,3-dihydro-1H-indene moiety and a modified ethan-1-amine side chain, which are then coupled in a late-stage step. For example, a substituted 1-bromoindane could be coupled with a suitable two-carbon synthon already bearing the desired amine functionality (or a precursor) via a cross-coupling reaction. This approach is highly efficient for creating diversity in both fragments of the molecule.

In contrast, a divergent synthesis begins with the core this compound scaffold, which is then subjected to various reactions to introduce a wide range of functional groups. This method is advantageous when the core structure is readily accessible and modifications are desired on the periphery of the molecule. For instance, the primary amine can be elaborated into various amides, ureas, or sulfonamides, while the aromatic ring can undergo electrophilic substitution reactions.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing side reactions. For the synthesis of this compound, key steps such as C-C bond formation and reductions require careful tuning.

Parameters that typically require optimization include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reagents. For instance, in a catalytic hydrogenation step, the choice of catalyst (e.g., Pd, Pt, Ni), catalyst loading, solvent, hydrogen pressure, and temperature can all have a profound impact on the reaction's outcome, including its stereoselectivity. The use of different bases and solvents can also dramatically affect the yield of condensation reactions. researchgate.net

The table below illustrates a hypothetical optimization study for a key reaction step, such as the reduction of an intermediate nitrile.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH₄ | THF | 65 | 4 | 75 |

| 2 | LiAlH₄ | Diethyl Ether | 35 | 12 | 68 |

| 3 | H₂ (50 psi), Raney Ni | Ethanol (B145695)/NH₃ | 25 | 24 | 85 |

| 4 | H₂ (50 psi), Pd/C | Methanol | 25 | 24 | 82 |

| 5 | NaBH₄, CoCl₂ | Methanol | 0 to 25 | 6 | 78 |

Derivatization Strategies for Structural Modification and Analog Generation

The this compound molecule offers two primary sites for derivatization: the terminal primary amine of the ethan-1-amine moiety and the indane ring system.

Functional Group Interconversions and Modifications on the Ethan-1-amine Moiety

The primary amine is a versatile functional group that can be readily converted into a wide array of other functionalities. numberanalytics.comic.ac.uk These transformations are fundamental for structure-activity relationship (SAR) studies.

Common modifications include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can yield secondary and tertiary amines.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) produces amides.

N-Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields the corresponding ureas and thioureas.

Conversion to Other Functional Groups: The amine can be a precursor for other functional groups through reactions like diazotization, although this can be complex.

The table below summarizes key derivatization reactions of the primary amine.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| N-Acylation | R-COCl or (R-CO)₂O, Base | Amide |

| N-Alkylation (Reductive Amination) | R'-CHO, NaBH(OAc)₃ | Secondary Amine |

| N-Sulfonylation | R-SO₂Cl, Base | Sulfonamide |

| Urea Formation | R-NCO | Urea |

| Thiourea Formation | R-NCS | Thiourea |

Exploration of Substituent Effects and Modifications on the 2,3-dihydro-1H-inden-1-yl Ring System

The indane ring system provides another avenue for structural modification, primarily through electrophilic aromatic substitution on the benzene (B151609) ring. The existing alkyl substituent (the ethylamine side chain) is an activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6).

Typical electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, which can be further functionalized.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Modifications can also be made to the five-membered ring, although this often requires more forcing conditions or starting from a pre-functionalized indane precursor. For example, oxidation could re-introduce a carbonyl group at the 3-position if desired, or specific synthetic routes could install substituents at the C2 or C3 positions. The electronic properties of substituents on the aromatic ring can, in turn, influence the reactivity of the side-chain amine through inductive and resonance effects.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for mechanistic studies, allowing researchers to trace the fate of atoms through complex reaction sequences. Common isotopes used in these studies include deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). chem-station.comnih.govnih.gov Although specific literature detailing the isotopic labeling of this compound is absent, established synthetic methodologies for labeling similar amine-containing structures can be proposed.

A plausible strategy for deuterium labeling would involve the reduction of a suitable precursor, such as (2,3-dihydro-1H-inden-1-yl)acetonitrile, using a deuterium-donating reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterium gas (D₂) in the presence of a catalyst. This would install deuterium atoms at the C1 position of the ethanamine side chain.

For carbon-14 labeling, a synthetic route could start with a ¹⁴C-labeled cyanide source, such as potassium cyanide (K¹⁴CN). This could be reacted with a 1-(2-haloethyl)-2,3-dihydro-1H-indene to form the corresponding ¹⁴C-labeled nitrile, which can then be reduced to the target ¹⁴C-labeled amine. openmedscience.comsioc-journal.cn Such radiolabeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. openmedscience.com

Table 1: Potential Isotopes and Labeling Positions for Mechanistic Studies

| Isotope | Potential Labeled Position(s) | Precursor Molecule | Proposed Labeling Reagent |

|---|---|---|---|

| Deuterium (²H) | -CH₂-CD ₂-NH₂ | (2,3-dihydro-1H-inden-1-yl)acetonitrile | Lithium aluminum deuteride (LiAlD₄) |

| Carbon-13 (¹³C) | -CH₂-¹³C H₂-NH₂ | 1-(halomethyl)-2,3-dihydro-1H-indene | Potassium cyanide (K¹³CN) |

| Carbon-14 (¹⁴C) | -¹⁴C H₂-CH₂-NH₂ | 1-(halomethyl)-2,3-dihydro-1H-indene | Potassium cyanide (K¹⁴CN) |

This table is based on hypothetical synthetic routes derived from standard organic chemistry principles, as direct experimental data for the target molecule is unavailable.

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

The elucidation of reaction mechanisms provides fundamental understanding of how chemical transformations occur, guiding the optimization of reaction conditions and the design of new synthetic pathways. This involves studying the intermediates, transition states, and the energetic profiles of the reaction.

Investigation of Reaction Intermediates and Transition States

No specific experimental or computational studies on the reaction intermediates and transition states for the synthesis or key transformations of this compound have been reported in the accessible literature.

Generally, for synthetic routes involving the reduction of a nitrile or an amide to form the amine, the mechanism would proceed through intermediate imine or hemiaminal species, respectively. The transition states for these reductive steps would involve the coordination of the substrate to the reducing agent and subsequent hydride transfer.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling such reaction pathways. researchgate.netmdpi.com A theoretical study could map the potential energy surface of a key reaction, such as the reductive amination of (2,3-dihydro-1H-inden-1-yl)acetaldehyde. This would involve locating the structures and energies of reactants, transition states, intermediates, and products. The transition state would be characterized as a first-order saddle point on the potential energy surface, connecting the reactant and product wells. nih.gov

Table 2: Hypothetical Intermediates and Transition States in Synthesis

| Reaction Type | Key Intermediate | Key Transition State Feature |

|---|---|---|

| Nitrile Reduction (with LiAlH₄) | Iminium-aluminate complex | Hydride transfer from aluminum to the nitrile carbon |

| Reductive Amination | Imine/Enamine | Hydride transfer to the iminium carbon |

This data is generalized and not based on specific studies of this compound.

Kinetic and Thermodynamic Profiling of Synthetic Pathways

Kinetic and thermodynamic data provide quantitative insights into reaction rates and equilibria. Kinetic studies measure how reaction rates change with concentration, temperature, and catalysts, allowing for the determination of rate laws and activation energies. Thermodynamic studies determine the relative stabilities of reactants and products, indicated by changes in enthalpy (ΔH) and entropy (ΔS), which combine to give the Gibbs free energy change (ΔG).

There is no published kinetic or thermodynamic data for the synthesis or key reactions of this compound. To perform such a study, one would need to monitor the concentration of reactants and products over time under various conditions. For instance, the rate of formation of the amine from its nitrile precursor could be followed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The kinetic isotope effect (KIE) is a powerful tool in mechanistic studies, where the rate of a reaction with an isotopically labeled reactant is compared to the rate with the unlabeled reactant. chem-station.com For example, if a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium would typically result in a slower reaction rate (a primary KIE), providing strong evidence for the involvement of that bond in the key step. nih.gov

Advanced Structural Characterization and Conformational Analysis of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine

High-Resolution Spectroscopic Techniques for Elucidating Complex Structural Features

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) provide detailed insights into the connectivity, conformation, and fragmentation of complex structures like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Multi-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For a molecule such as this compound, a combination of 1D and 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate through-bond and through-space correlations.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~3.5-4.0 (m) | ~45-50 |

| C2 | ~1.8-2.2 (m) | ~30-35 |

| C3 | ~2.8-3.2 (m) | ~35-40 |

| C4-C7 (Aromatic) | ~7.1-7.4 (m) | ~120-145 |

| C1' (CH₂) | ~1.5-1.9 (m) | ~38-42 |

| C2' (CH₂) | ~2.7-3.1 (t) | ~40-45 |

| NH₂ | ~1.5-3.0 (br s) | - |

Note: This is a predictive table based on analogous structures. Actual chemical shifts may vary.

2D NMR Techniques for Structural Elucidation:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the proton at C1 and the protons of the adjacent methylene (B1212753) group (C2) and the ethylamine (B1201723) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the ethylamine side chain to the C1 position of the indane ring and for assigning quaternary carbon signals in the aromatic region.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations between protons that are in close proximity, providing valuable information about the preferred conformation and stereochemistry of the molecule.

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to gain further structural insights. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, confirming the molecular formula C₁₁H₁₅N.

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The primary amine functionality often directs fragmentation. A common fragmentation pathway for aliphatic amines is the α-cleavage, which in this case would involve the cleavage of the C1-C1' bond, leading to the formation of a stable iminium ion.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₂NH₂]⁺ |

| 117 | [Indenyl Cation]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

Note: This is a predictive table. The relative intensities of the fragments would provide further structural information.

Isotopic Labeling Studies:

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful technique for elucidating reaction mechanisms of its derivatives. By synthesizing isotopically labeled this compound and analyzing the mass spectra of the products of a reaction, the fate of the labeled atoms can be traced, providing definitive evidence for the proposed mechanism.

X-ray Crystallography of this compound and its Co-Crystals/Salts

A single-crystal X-ray diffraction study of a salt of this compound would reveal its precise solid-state conformation. This includes the puckering of the five-membered ring of the indane moiety and the torsion angles of the ethylamine side chain.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon. Different polymorphs can exhibit distinct physical properties. A systematic screening for polymorphs of a salt of this compound would involve crystallization from various solvents under different conditions. Each resulting crystalline form would be analyzed by X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction to identify and characterize any polymorphic forms.

Stereochemical Purity and Absolute Configuration Determination

Since the C1 atom of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. The determination of stereochemical purity (enantiomeric excess) and the assignment of the absolute configuration (R or S) are critical aspects of its characterization.

Methods for Determining Stereochemical Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and determining their relative amounts. The racemic mixture would be passed through a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into a mixture of diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers have distinct NMR spectra, and the integration of their signals allows for the quantification of the enantiomeric excess. nih.govwikipedia.orgtcichemicals.comchemeurope.com

Methods for Determining Absolute Configuration:

X-ray Crystallography of a Salt with a Chiral Counter-ion: If a salt is formed with a chiral acid or base of known absolute configuration, the absolute configuration of the this compound can be determined from the crystal structure of the resulting diastereomeric salt.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with quantum chemical calculations for one of the enantiomers, the absolute configuration can be determined.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Assessment

Chiroptical methods are indispensable for determining the enantiomeric purity of chiral compounds. nih.gov Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary technique in this domain. wikipedia.org

The chirality of this compound originates from the stereocenter at the C1 position, which makes the molecule optically active. The inherent chromophore, the benzene (B151609) ring of the indane system, is perturbed by this adjacent stereocenter, giving rise to a characteristic CD spectrum. However, for primary amines, the electronic transitions of the aromatic chromophore may result in weak CD signals. To overcome this, derivatization is a common and effective strategy. nih.govacs.org Reaction of the primary amine with a chiral or achiral chromophoric reagent can generate a new derivative with strong electronic transitions, leading to significant signal amplification in the CD spectrum. acs.org For instance, condensation with aromatic aldehydes to form Schiff bases or imines can create robust chromophores suitable for sensitive CD analysis. nsf.govlookchem.com

The intensity of the CD signal is directly proportional to the concentration of the sample and its enantiomeric excess (ee). A calibration curve can be constructed by measuring the CD response of samples with known enantiomeric compositions. This allows for the rapid and accurate determination of the ee for unknown samples. nsf.govnih.gov

| Enantiomeric Excess (% ee of S-enantiomer) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max | Description |

|---|---|---|

| 100% (Pure S) | +5000 | Maximum positive signal for the pure S-enantiomer. |

| 50% | +2500 | Signal intensity is halved, reflecting a 75:25 ratio of S:R. |

| 0% (Racemic) | 0 | No net CD signal as the contributions from both enantiomers cancel out. |

| -50% (25:75 S:R) | -2500 | Signal inverts and intensity corresponds to the excess of the R-enantiomer. |

| -100% (Pure R) | -5000 | Maximum negative signal for the pure R-enantiomer. |

Stereochemical Assignment through Advanced Diffraction and Spectroscopic Techniques

While chiroptical methods quantify enantiomeric purity, the definitive assignment of the absolute configuration (i.e., R or S) requires more structurally detailed techniques.

X-ray Crystallography: Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute stereochemistry of a chiral molecule. dtic.mil This technique maps the precise spatial arrangement of atoms in a crystalline solid, providing a three-dimensional model from which the absolute configuration can be directly assigned. For a liquid or non-crystalline amine like this compound, this is achieved by converting it into a crystalline salt with a suitable acid. The resulting crystal can then be analyzed to solve its structure. This approach has been successfully used to assign the absolute configuration of structurally related chiral compounds. dtic.mil

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal; this is a common chiral space group. |

| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=15.3 Å | The lengths of the unit cell edges. |

| Flack Parameter | 0.05(3) | A critical value used to confidently determine the absolute structure of the enantiomer present in the crystal. A value near zero confirms the assignment. |

Advanced Spectroscopic Techniques (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. nih.govfrontiersin.org A CDA reacts with both enantiomers of the amine to form a pair of diastereomers. acs.orgnih.gov Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for both the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration based on established empirical models. nih.govacs.org

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information on through-space interactions between protons. numberanalytics.comnih.gov These correlations are invaluable for confirming relative stereochemistry and for the detailed conformational analysis discussed in the following section. arxiv.orgmdpi.com

Conformational Dynamics and Isomerism of this compound in Solution

The biological activity and physical properties of a flexible molecule are governed not by a single static structure, but by an ensemble of interconverting conformations. mdpi.com For this compound, conformational isomerism arises from two main sources: the puckering of the five-membered indane ring and the rotation about the single bonds of the ethylamine side chain. taylorfrancis.com

The cyclopentane (B165970) portion of the indane ring is not planar; it adopts puckered conformations, typically described as "envelope" or "twist" forms, to alleviate ring strain. rsc.org The substituent at the C1 position influences the energetic preference for a particular puckered state.

The ethylamine side chain possesses two key rotatable bonds: C1-Cα and Cα-N. Rotation around these bonds leads to a variety of staggered conformers, which can be broadly classified as anti or gauche. The relative stability of these rotamers is determined by a balance of steric hindrance between the amine group and the indane ring, and potential stabilizing intramolecular interactions, such as hydrogen bonding between the amine's lone pair and the aromatic ring's π-system. youtube.com

The equilibrium between these different conformers is dynamic and can be significantly influenced by the solvent environment. utdallas.edu Polar solvents may favor more extended conformations by solvating the amine group, whereas non-polar solvents might allow for more folded structures. Advanced NMR methods, such as variable-temperature NMR and NOESY, are critical for studying these dynamic processes. numberanalytics.comnih.gov By analyzing changes in NMR spectra with temperature or by measuring through-space proton-proton distances, it is possible to map the conformational energy landscape and determine the populations of the major conformers in solution. rsc.org

| Rotatable Bond (Dihedral Angle) | Conformer Type | Key Steric/Electronic Factors |

|---|---|---|

| H-C1-Cα-H | Anti / Gauche | Steric interactions between the indane ring and the terminal amine group. |

| C1-Cα-N-H | Anti / Gauche | Potential for intramolecular hydrogen bonding; steric repulsion between substituents. |

| Ring Puckering (e.g., C2-C3-C3a-C4) | Envelope / Twist | Minimization of torsional and angle strain within the five-membered ring. rsc.org |

Computational and Theoretical Investigations of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental theoretical methods used to predict the behavior of molecules at the atomic and electronic levels. These in silico approaches can elucidate properties that are difficult or costly to measure experimentally.

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its properties. nih.govresearchgate.net For a hypothetical study on 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, DFT would be used to calculate its optimized molecular geometry (bond lengths and angles) in the ground state.

From the optimized structure, a range of electronic properties and reactivity descriptors could be derived. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites. Key descriptors that would be calculated are detailed in Table 1. mdpi.com

| Descriptor | Symbol | Significance for the Molecule |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. |

| Global Electrophilicity | ω | Describes the ability of the molecule to accept electrons. |

| Dipole Moment | μ | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These calculations would reveal, for instance, that the amine group (-NH₂) is the primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom, which would be reflected in the shape and energy of the HOMO.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret experimental data. For this compound, the following spectra could be simulated:

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. This would predict characteristic peaks, such as N-H stretching and bending frequencies for the amine group and C-H stretching for the aromatic and aliphatic parts of the indane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for assigning peaks in experimentally obtained NMR spectra, helping to confirm the molecule's structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the wavelengths of light it absorbs in the UV-visible range. This would likely show absorptions related to the π-π* transitions of the benzene (B151609) ring.

A comparison between theoretical and experimental spectra serves to validate both the computational model and the experimental structural assignment.

Computational Studies on Reaction Mechanisms and Transition State Energies

Should this compound be involved in a chemical reaction, quantum chemical calculations could be employed to map out the entire reaction pathway. This involves:

Identifying Intermediates and Products: Calculating the structures and energies of all species involved in the reaction.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the reaction's kinetics.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Such studies would provide a detailed, step-by-step understanding of how the molecule transforms, which is fundamental for optimizing reaction conditions or designing new synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of a compound. nih.gov

Investigation of Solvent Effects on the Conformation and Dynamics of this compound

The shape (conformation) of a flexible molecule like this compound can change depending on its environment. The ethylamine (B1201723) side chain can rotate, leading to different spatial arrangements (conformers). MD simulations can explore this conformational landscape. mdpi.comresearchgate.net

By simulating the molecule in different solvents (e.g., water, ethanol (B145695), chloroform), researchers could determine:

Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts in each solvent.

Solvent Shell Structure: Analyzing how solvent molecules arrange themselves around the solute, particularly around the polar amine group and the nonpolar indane ring.

Hydrogen Bonding: Quantifying the hydrogen bonds formed between the amine group and protic solvent molecules, which would significantly influence its conformation and properties.

Ligand-Target Docking and Binding Free Energy Calculations in Theoretical Models

Given that many aminoindane derivatives have pharmacological relevance, a key application of computational modeling would be to investigate how this compound might interact with a biological target, such as a protein receptor or enzyme.

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when it binds to a target protein. The simulation places the ligand in the binding site of the protein and scores different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Binding Free Energy Calculations: Following docking, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used with MD simulations to calculate the binding affinity (ΔG_bind). A more negative value indicates a stronger, more stable interaction between the ligand and the target.

These theoretical predictions are instrumental in drug discovery for prioritizing compounds for synthesis and experimental testing. A hypothetical docking study might show the amine group forming a key hydrogen bond with an acidic amino acid residue (like aspartic acid or glutamic acid) in a receptor's active site, while the indane group fits into a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Frameworks)

The exploration of the chemical space around the this compound scaffold is greatly enhanced by computational and theoretical methods. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such theoretical frameworks that provide profound insights into the structural requirements for molecular interactions. These methodologies are instrumental in rational drug design, enabling the prediction of biological activity and the identification of novel compounds with desired pharmacological profiles.

Development of Predictive Computational Models for Molecular Interaction Studies

Predictive computational models are essential tools for understanding how a molecule like this compound and its analogs interact with biological targets. The development of these models, particularly through 3D-QSAR, relies on correlating the three-dimensional properties of molecules with their biological activities. mdpi.comnih.gov

The process begins with the selection of a dataset of compounds with a common structural scaffold, in this case, the 2-aminoindan (B1194107) framework, for which biological activity data, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ), are known. nih.gov For instance, the biological activity of 2-aminoindan (2-AI) and its derivatives at monoamine transporters provides the necessary data to build such models. nih.gov

Table 1: Illustrative Biological Data for QSAR Model Development Fictional data for illustrative purposes

| Compound | Scaffold | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|

| Compound A | 2-aminoindan | 439 | 86 | >10000 |

| Compound B | 5-methoxy-2-aminoindan | 1500 | 520 | 250 |

| Compound C | 5,6-methylenedioxy-2-aminoindan | 4500 | 650 | 450 |

Once the data is compiled, molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these properties are represented as fields around the molecules. mdpi.com

Statistical methods, such as Partial Least Squares (PLS) regression, are then employed to derive a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). dovepress.com The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

For a QSAR model to be useful, it must be rigorously validated. ijper.org Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds (r²_pred) are crucial to assess the model's predictive power. nih.govresearchgate.net A statistically robust and validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore modeling is another key technique used to develop predictive models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. biomedres.usdntb.gov.ua These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.combeilstein-journals.org For the this compound scaffold, a pharmacophore model would typically include features like a hydrophobic region corresponding to the indan (B1671822) ring system and a positively ionizable feature for the amine group, which are crucial for interaction with targets like monoamine transporters. nih.govnih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| F-value | Fisher's F-test value (statistical significance of the model) | High value |

| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |

Virtual Screening Methodologies Utilizing the this compound Scaffold

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can be effectively utilized in both ligand-based and structure-based virtual screening approaches to discover novel molecules with similar biological activities. mdpi.commdpi.com

In ligand-based virtual screening, a pharmacophore model derived from the 2-aminoindan scaffold serves as a 3D query. biomedres.us This query is used to search through vast chemical databases, containing millions of compounds, to find molecules that match the defined pharmacophoric features and their spatial arrangement. nih.gov The compounds that fit the pharmacophore model, known as "hits," are then selected for further investigation. mdpi.com This method is particularly useful when the three-dimensional structure of the biological target is unknown. beilstein-journals.org

Structure-based virtual screening, on the other hand, relies on the known 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through computational techniques such as homology modeling. beilstein-journals.orgnih.gov In this approach, compounds from a virtual library are docked into the binding site of the target protein. nih.gov Docking algorithms predict the binding conformation and affinity of each compound, and a scoring function is used to rank them. nih.gov The this compound scaffold can be used as a starting point to search for compounds that can fit into the same binding pocket. For instance, computational models of monoamine transporters have been successfully used for virtual screening to discover new inhibitors. nih.govnih.govresearchgate.net

The hits identified from either ligand-based or structure-based virtual screening are then subjected to further computational analysis, such as molecular dynamics simulations, to evaluate the stability of the predicted binding mode. nih.gov Promising candidates are then synthesized and tested experimentally to validate their biological activity. This integrated computational and experimental approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.govmdpi.com

Table 3: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

|---|---|---|

| Requirement | A set of active ligands to build a model (e.g., pharmacophore) | 3D structure of the target protein |

| Principle | Similarity search based on ligand properties | Docking of ligands into the target's binding site |

| Advantage | Does not require a known protein structure | Can identify novel scaffolds that are not similar to known ligands |

| Application for 2-aminoindan scaffold | Use of a pharmacophore model based on active 2-aminoindan derivatives to find new compounds. | Docking of libraries into the binding site of monoamine transporters to find new inhibitors. |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the in vitro molecular and cellular biological interactions of this compound that adheres to the specific, multi-level outline requested.

In Vitro Receptor Binding Affinity Studies: No specific data on the binding profile (e.g., Kᵢ, IC₅₀ values) of this compound to any receptor was found.

Enzymatic Modulation and Kinetic Analysis: Information regarding the compound's ability to modulate enzyme activity, including kinetic data from in vitro assays, is not available.

Protein-Ligand Interaction Characterization: There are no published studies using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize its interaction with specific protein targets.

Intracellular Signaling Pathway Modulation: Mechanistic, cell-based assays detailing how this compound activates or inhibits specific intracellular signaling pathways could not be located.

Gene Expression and Proteomic Analysis: There is no available research on the in vitro effects of this compound on gene expression or protein profiles in cell models.

While general information on the chemical structure exists in databases like PubChem, the specific, in-depth biological interaction data required to populate the requested article outline is not present in the current body of scientific literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided structure and content inclusions.

Molecular and Cellular Biological Interactions of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine in Vitro Studies

Structure-Activity Relationship (SAR) Studies at the Molecular Level (In Vitro Focus) of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

The molecular architecture of this compound, a compound featuring a rigid indane ring system connected to a flexible ethan-1-amine moiety, provides a compelling subject for structure-activity relationship (SAR) studies. In vitro investigations, while not extensively documented for this specific molecule, can be contextualized within the broader understanding of related phenethylamine (B48288) and aminoindan pharmacophores. These studies are crucial for dissecting the contribution of individual structural components to the compound's interactions with biological targets at the molecular and cellular levels.

Elucidating the Contribution of the Indane Ring System to Biological Interaction

The indane ring system, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, imparts a significant degree of conformational rigidity to the molecule. This structural feature is a cornerstone in the design of biologically active compounds, as it can enhance binding affinity and selectivity for specific receptors or enzymes by reducing the entropic penalty associated with the "freezing" of a more flexible molecule upon binding. The indane moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

In the context of this compound, the indane ring system serves as a lipophilic anchor that can engage in van der Waals and hydrophobic interactions within the binding pockets of target proteins. The aromatic portion of the indane ring can participate in π-π stacking or cation-π interactions with complementary aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's active site.

Comparative in vitro studies with analogs where the indane ring is replaced by other cyclic or acyclic alkyl groups would be instrumental in quantifying the precise contribution of this moiety. For instance, comparing the receptor binding affinity of this compound with that of a simple phenethylamine would likely reveal a significant increase in affinity attributable to the indane structure. This enhancement can be attributed to the increased surface area for hydrophobic interactions and the pre-organization of the pharmacophore into a more favorable conformation for binding.

The table below illustrates hypothetical comparative binding affinities based on general SAR principles for phenethylamine-like compounds, highlighting the expected positive influence of the indane ring.

| Compound | Structural Modification | Hypothetical Receptor Binding Affinity (Ki, nM) | Rationale for Affinity Difference |

|---|---|---|---|

| Phenethylamine | Acyclic (Reference) | 500 | Flexible side chain leads to higher entropic penalty upon binding. |

| 2-(Cyclohexyl)ethan-1-amine | Cyclic, non-aromatic | 250 | Increased lipophilicity and rigidity compared to phenethylamine. |

| This compound | Fused bicyclic (Indane) | 100 | Enhanced rigidity and potential for aromatic interactions from the fused benzene ring. |

Understanding the Role of the Ethan-1-amine Moiety in Receptor Recognition and Enzyme Binding

The ethan-1-amine moiety of this compound is a critical pharmacophoric element, particularly the primary amine group. This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is fundamental for forming strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the binding sites of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

The two-carbon (ethan) spacer between the indane ring and the amine group is also of significant importance. This linker provides the necessary spatial orientation for the amine to interact with its target residue while allowing the indane ring to optimally occupy its sub-pocket within the binding site. Shortening or lengthening this linker would be expected to detrimentally affect binding affinity by disrupting this optimal geometry.

SAR studies on related phenethylamines have consistently demonstrated the importance of the primary amine. N-alkylation (the substitution of one or both hydrogens on the amine with alkyl groups) can have varied effects depending on the specific biological target. In many cases, N-methylation or N-ethylation can be tolerated or even enhance affinity, but larger alkyl groups often lead to a decrease in potency due to steric hindrance. Conversion to a tertiary amine often significantly reduces activity. nih.gov

The following interactive data table summarizes the expected impact of modifications to the ethan-1-amine moiety on receptor binding, based on established SAR principles for phenethylamine analogs.

| Compound Analog | Modification of Ethan-1-amine Moiety | Expected Impact on Receptor Binding Affinity | Rationale |

|---|---|---|---|

| This compound | Primary Amine (Reference) | High | Optimal for forming strong ionic interactions with anionic residues in the binding site. |

| N-methyl-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine | Secondary Amine (N-methylation) | Variable (May be similar or slightly reduced) | Maintains the positive charge but adds some steric bulk. Effect is target-dependent. |

| N,N-dimethyl-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine | Tertiary Amine (N,N-dimethylation) | Significantly Reduced | Increased steric hindrance can prevent proper orientation in the binding pocket. nih.gov |

| 1-(2,3-dihydro-1H-inden-1-yl)propan-1-amine | Lengthened Carbon Chain | Reduced | Alters the optimal distance between the indane ring and the amine for receptor interaction. |

Advanced Analytical Methodologies for Research on 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Complex Research Matrices

Chromatographic techniques are fundamental in the analytical study of "2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine," enabling its separation from complex mixtures, the assessment of its purity, and its quantification in various research samples. The selection of a specific chromatographic method is contingent on the analyte's properties and the research question at hand.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution

"this compound" possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. phenomenex.comnih.govmdpi.com

The two primary strategies for chiral separation by HPLC are the direct and indirect methods. chiralpedia.comyoutube.com The direct approach employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. nih.govsigmaaldrich.com For the separation of primary amines like "this compound," polysaccharide-based and cyclodextrin-based CSPs are often effective. chromatographyonline.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard achiral stationary phase. chiralpedia.comyoutube.com

A typical chiral HPLC method development for "this compound" would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. chromatographyonline.com Mobile phases often consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, sometimes with the addition of an acidic or basic additive to improve peak shape and resolution. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Resolution of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling in Research Samples

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an indispensable tool for identifying and quantifying metabolites of "this compound" in biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov When coupled with mass spectrometry, it allows for the sensitive and selective detection and structural elucidation of metabolites. nih.govijpras.com

A typical UPLC-MS workflow for metabolite profiling begins with sample preparation to extract the metabolites and remove interfering substances. nih.gov The extract is then injected into the UPLC system, where the parent compound and its metabolites are separated on a reversed-phase column (e.g., C18). nih.govmdpi.com The separated components then enter the mass spectrometer.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is often employed to obtain accurate mass measurements of the parent and metabolite ions, which aids in determining their elemental composition. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information for metabolite identification. nih.gov Common metabolic pathways for amine-containing compounds include N-oxidation, N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and subsequent conjugation with glucuronic acid or sulfate.

Table 2: Hypothetical UPLC-MS/MS Parameters and Potential Metabolites of this compound

| Parameter | Condition |

| UPLC System | Acquity UPLC H-Class |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (B52724) (Gradient elution) |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Q-TOF or Orbitrap MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Data Acquisition | Full scan MS and data-dependent MS/MS |

| Potential Metabolites | Hydroxylated indane ring, N-oxide, Glucuronide conjugate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net "this compound" itself has limited volatility due to its primary amine group. Therefore, derivatization is typically required to increase its volatility and improve its chromatographic properties for GC-MS analysis. researchgate.netjfda-online.comnih.gov This is particularly useful for identifying and quantifying volatile byproducts from its synthesis or degradation products.

Common derivatization reagents for primary amines include acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) and silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). jfda-online.comsigmaaldrich.com These reagents react with the amine group to form less polar and more volatile derivatives. jfda-online.com

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds are then detected and identified by a mass spectrometer. GC-MS provides high separation efficiency and characteristic fragmentation patterns that are valuable for structural elucidation and library matching.

Table 3: Representative GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |

| Injection Mode | Splitless |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Analyte Form | Trimethylsilyl (TMS) derivative |

Spectroscopic Techniques for Real-Time Interaction Monitoring and Mechanistic Insights in Research Settings

Spectroscopic techniques provide valuable insights into the molecular interactions of "this compound" with biomolecules, offering real-time monitoring and mechanistic details of these interactions.

Fluorescence Spectroscopy for Ligand Binding and Conformational Change Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. springernature.comnih.gov Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to the local environment. researchgate.net When a ligand like "this compound" binds to a protein, it can cause a change in the fluorescence of these residues, a phenomenon known as fluorescence quenching. researchgate.netphyschemres.org

By titrating a protein solution with increasing concentrations of the ligand and monitoring the decrease in fluorescence intensity, one can determine the binding parameters, such as the binding constant (Ka) and the number of binding sites (n). researchgate.net The mechanism of quenching (static or dynamic) can be elucidated by performing the experiment at different temperatures and analyzing the data using the Stern-Volmer equation. physchemres.org This information is crucial for understanding the affinity and stoichiometry of the ligand-protein interaction.

Table 4: Example of Data from a Fluorescence Quenching Experiment for the Interaction of this compound with a Model Protein (e.g., Human Serum Albumin)

| [Ligand] (µM) | Fluorescence Intensity (a.u.) at 298 K | Fluorescence Intensity (a.u.) at 310 K |

| 0 | 1000 | 980 |

| 10 | 850 | 820 |

| 20 | 720 | 690 |

| 30 | 610 | 580 |

| 40 | 520 | 490 |

| 50 | 450 | 420 |

| Derived Parameters | Binding Constant (Ka) | Thermodynamic Parameters (ΔH, ΔS) |

| Calculated from quenching data | Calculated from temperature dependence of Ka |

Circular Dichroism (CD) Spectroscopy for Conformational Changes of Biomolecules Upon Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral biomolecules like proteins and nucleic acids. mdpi.comsemanticscholar.orgnih.gov It measures the differential absorption of left and right circularly polarized light. mdpi.com The CD spectrum of a protein in the far-UV region (190-250 nm) provides information about its secondary structure content (α-helix, β-sheet, random coil). plos.org Changes in the tertiary structure can be monitored in the near-UV region (250-320 nm). plos.org

When "this compound" binds to a protein or DNA, it can induce conformational changes in the biomolecule. nih.govresearchgate.net These changes will be reflected in alterations of the CD spectrum. researchgate.net By comparing the CD spectra of the biomolecule in the absence and presence of the ligand, one can gain insights into the nature of the structural changes occurring upon binding. researchgate.netnih.gov For example, a decrease in the α-helical content of a protein upon ligand binding would be observable as a change in the characteristic CD signal. This technique is valuable for understanding the structural consequences of ligand binding. nih.gov

Table 5: Representative Circular Dichroism Data Showing Conformational Changes in a Protein Upon Binding to this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein Alone | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein + Ligand |

| 222 | -12,000 | -10,500 |

| 208 | -11,500 | -10,000 |

| 195 | +25,000 | +22,000 |

| Interpretation | Predominantly α-helical structure | Decrease in negative ellipticity at 222 and 208 nm suggests a reduction in α-helical content upon ligand binding. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterizing Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive analytical technique utilized to identify functional groups and elucidate the molecular structure of compounds. nih.gov It is particularly valuable for investigating intermolecular and intramolecular interactions, such as hydrogen bonding, by analyzing the vibrational modes of chemical bonds. americanpharmaceuticalreview.com For this compound, FT-IR spectroscopy provides critical insights into its structural features and how it interacts with other molecules, which is fundamental for understanding its chemical behavior in various environments.

The principle of FT-IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies correspond to the energy required to excite the bonds from a ground vibrational state to a higher state. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups and structural components.

The key structural features of this compound that can be characterized by FT-IR include the primary amine (-NH₂) group, the aromatic ring of the indane system, and the aliphatic C-H bonds in the ethyl chain and the five-membered ring.

Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

N-H Vibrations: The primary amine group is a key site for molecular interactions. Its presence is typically confirmed by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. analyzetest.com Another important vibration is the N-H scissoring (bending) mode, which appears in the 1650-1580 cm⁻¹ range. analyzetest.commaterialsciencejournal.org A broad band between 910-665 cm⁻¹ due to N-H wagging can also be observed for primary amines. analyzetest.com

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring of the indane moiety are expected to appear as weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl side chain and the saturated portion of the indane ring typically result in strong bands in the 2960-2850 cm⁻¹ region. core.ac.uk

C-C and C-N Vibrations: Aromatic C-C stretching vibrations within the benzene ring usually produce several bands in the 1625-1430 cm⁻¹ region. mdpi.com The C-N stretching of the aliphatic amine is expected to show a medium to weak absorption band in the 1250-1020 cm⁻¹ range. analyzetest.com

The following interactive table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3400 - 3250 | Medium, Sharp (two bands) |

| Stretch | Aromatic (C-H) | 3100 - 3000 | Weak to Medium |

| Asymmetric & Symmetric Stretch | Aliphatic (C-H) | 2960 - 2850 | Strong |

| Scissoring (Bending) | Primary Amine (N-H) | 1650 - 1580 | Medium to Strong |

| Stretch | Aromatic (C=C) | 1625 - 1430 | Medium to Weak |

| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | Medium to Weak |

| Wag | Primary Amine (N-H) | 910 - 665 | Strong, Broad |

Probing Molecular Interactions

The primary amine group of this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). FT-IR spectroscopy is highly sensitive to the formation of such hydrogen bonds. americanpharmaceuticalreview.com

When the amine group participates in hydrogen bonding with a solvent or another molecule, the vibrational frequencies of the involved bonds are altered. Specifically, the N-H stretching frequency undergoes a red shift (a shift to a lower wavenumber) and the absorption band broadens and increases in intensity. arxiv.org The magnitude of this shift is directly related to the strength of the hydrogen bond interaction. For instance, a stronger hydrogen bond results in a weaker N-H bond, thus lowering its vibrational frequency.

By comparing the FT-IR spectra of the compound in a non-polar solvent (where interactions are minimal) with its spectra in polar, hydrogen-bonding solvents, one can quantify the extent and nature of these molecular interactions. americanpharmaceuticalreview.com Shifts in other vibrational modes, such as the N-H bending and C-N stretching frequencies, can also provide complementary information about the interaction dynamics. This analytical approach allows researchers to probe the specific sites of interaction and assess the relative strength of intermolecular forces, which are crucial for understanding the compound's behavior in biological or chemical systems.

Applications of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine in Chemical Biology and Materials Science Research

Development of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine as Chemical Probes for Academic Research

Chemical probes are small molecules used to study biological systems. enamine.net However, specific research detailing the development of this compound into such tools is not documented in available literature.

Synthesis of Fluorescently Tagged Derivatives for Live Cell Imaging Research (In Vitro)

There are no specific studies found that describe the synthesis or application of fluorescently tagged derivatives of this compound. The general process of creating fluorescent probes involves chemically linking a fluorophore (a fluorescent molecule) to a molecule of interest, but this has not been reported for this specific compound.

Design of Photoaffinity Labels for Target Identification and Validation in Research

Photoaffinity labeling is a technique used to identify the binding partners of a molecule by using a light-activated chemical group to form a covalent bond with the target. nih.gov A search of scientific databases reveals no instances of this compound being used or designed as a photoaffinity label.

Creation of Affinity Chromatography Ligands for Protein Purification Studies

Affinity chromatography is a method for purifying specific molecules from a mixture. This technique involves attaching a ligand (like the compound ) to a solid support, which then selectively binds the target protein. There is no available research demonstrating the use of this compound as a ligand for this purpose.

Utility as a Precursor or Building Block in Complex Organic Synthesis

The utility of a molecule as a building block is determined by its role in the construction of more complex chemical structures. While its chemical structure suggests potential as a synthetic precursor, specific examples as outlined below are not documented.

Role in the Synthesis of Complex Natural Products or Their Analogs

No published synthetic routes to complex natural products or their analogs were found that utilize this compound as a starting material or key intermediate.

Contribution to the Development of New Synthetic Methodologies and Catalytic Systems

There is no evidence in the current body of scientific literature to suggest that this compound has played a role in the development of new synthetic methods or has been incorporated into novel catalytic systems.

Integration into Advanced Materials for Research Purposes

The distinct molecular architecture of this compound offers significant potential for its use as a fundamental component in the bottom-up fabrication of advanced materials. The primary amine group serves as a key functional handle for forming both covalent and non-covalent bonds, while the indane moiety provides a rigid and sterically defined core that can influence the morphology and properties of the resulting material.

Supramolecular chemistry focuses on systems composed of multiple molecular subunits held together by non-covalent interactions. ethernet.edu.et The structure of this compound is well-suited for designing and constructing such assemblies.

The primary amine group is a crucial participant in hydrogen bonding, a directional and specific non-covalent interaction that is fundamental to molecular self-assembly. rsc.orgnih.gov This amine can act as a hydrogen bond donor, interacting with suitable acceptor groups on other molecules to form well-defined, ordered structures like sheets, fibers, or gels. mdpi.com The directionality and strength of these hydrogen bonds can be tailored by the surrounding chemical environment, offering a degree of control over the assembly process. nih.gov

Furthermore, the indane scaffold contributes to the stability and structure of these assemblies through other non-covalent forces. rsc.org The aromatic portion of the indane ring can engage in π-π stacking interactions, while the aliphatic cyclopentane (B165970) ring can participate in hydrophobic and van der Waals interactions. numberanalytics.comresearchgate.net The rigid nature of the fused ring system helps to pre-organize the molecules, reducing the entropic penalty of assembly and favoring the formation of ordered, thermodynamically stable supramolecular structures. nih.gov

The interplay between the directional hydrogen bonds of the ethylamine (B1201723) group and the less-specific hydrophobic and π-stacking interactions of the indane core allows for the formation of complex, hierarchical structures. This makes this compound a promising candidate for developing novel gels, liquid crystals, and other soft materials for research applications.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

| Interaction Type | Participating Moiety | Role in Assembly |

| Hydrogen Bonding | Ethylamine (-NH₂) | Directional self-assembly, formation of ordered networks. |

| π-π Stacking | Benzene (B151609) ring of indane | Stabilization of stacked structures, contributes to electronic properties. |

| Hydrophobic Interactions | Aliphatic cyclopentane ring | Driving force for aggregation in aqueous media, stabilization of the core. |

| Van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to overall stability. |

The surface modification of nanomaterials is critical for tailoring their properties for specific applications, such as chemical sensing and drug delivery research. nih.govnih.gov The primary amine group of this compound makes it an excellent ligand for the functionalization of a wide range of nanomaterials.

Primary alkylamines are known to act as stabilizing or capping agents in the synthesis of nanoparticles, controlling their growth and preventing aggregation. ijrps.commdpi.com The amine group can coordinate to the surface of metal or metal oxide nanoparticles, forming a protective layer. researchgate.net This functionalization can also be achieved post-synthesis, where the amine group covalently or non-covalently attaches to the nanoparticle surface. For instance, the amine can react with surface carboxyl groups on nanoparticles to form stable amide bonds. nih.gov

In the context of sensing research, immobilizing this compound onto the surface of nanoparticles, such as gold nanoparticles or quantum dots, can create novel sensing platforms. acs.orgfrontiersin.org The indane moiety could act as a recognition element for specific analytes through hydrophobic or π-stacking interactions, while the nanoparticle provides a signal transduction mechanism (e.g., colorimetric or fluorescent changes). The amine linker ensures a stable attachment to the nanoparticle surface. mdpi.com

For research into delivery systems, nanoparticles functionalized with this compound could be explored for their ability to encapsulate and transport therapeutic agents. The indane core could provide a hydrophobic pocket for loading non-polar drug molecules, while the amine group offers a point for further modification, such as the attachment of targeting ligands or polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility. nih.gov

Table 2: Research Applications of Amine-Functionalized Nanomaterials

| Research Area | Role of this compound | Potential Nanomaterial Substrate |

| Chemical Sensing | Surface ligand for analyte recognition and signal modulation. | Gold Nanoparticles, Graphene, Zinc Oxide Nanoparticles. mdpi.commdpi.com |

| Drug Delivery | Capping agent for nanoparticle stabilization and drug encapsulation. | Iron Oxide Nanoparticles, Silica Nanoparticles, Polymeric Nanoparticles. nih.govacs.org |

Future Research Directions and Emerging Avenues for 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Amine

Exploration of Unconventional Synthetic Routes, Including Biocatalysis and Flow Chemistry

Traditional synthetic methods for chiral amines often involve multiple steps and harsh conditions. Future research will likely pivot towards more efficient, sustainable, and safer synthetic strategies.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. nih.gov For a chiral amine like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, biocatalysis presents a compelling route for asymmetric synthesis. Research could focus on employing enzymes such as Imine Reductases (IREDs) or Reductive Aminases (RedAms) which are known to catalyze the conversion of ketones to chiral amines with high enantiomeric excess. researchgate.net A potential biocatalytic route could involve the reductive amination of a corresponding indane-based ketone. Future work would involve screening metagenomic libraries to discover novel enzymes with activity for this specific substrate or engineering known enzymes to enhance their performance and selectivity. researchgate.net

Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.comnih.gov The synthesis of this compound and its derivatives could be significantly optimized by transitioning to a flow-based process. This would be particularly advantageous for multi-step sequences or reactions that involve hazardous intermediates or conditions. uc.ptmdpi.com Future avenues include designing integrated, multi-step flow reactor systems that combine reaction, work-up, and purification into a single, automated process, enabling rapid library synthesis for structure-activity relationship (SAR) studies. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound | Key Research Focus |

|---|---|---|---|